

Long-term stability of IR-820 in solution

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Compound of Interest		
Compound Name:	IR-820	
Cat. No.:	B15555252	Get Quote

Technical Support Center: IR-820

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of **IR-820** in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of IR-820?

For long-term storage, **IR-820** solid powder should be stored in a dry, dark environment at -20°C.[1][2] Under these conditions, it can be stable for over two years.[2] For short-term storage of the solid powder, a temperature of 0-4°C for days to weeks is acceptable.[1]

Q2: How stable are **IR-820** stock solutions?

Stock solutions of **IR-820** are generally considered unstable and it is highly recommended to prepare them fresh before use.[3] If you must store a stock solution, it should be for a short term at 0-4°C, protected from light.[1]

Q3: In which solvents can I dissolve IR-820?

IR-820 is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2]

Q4: Does the solvent affect the stability and optical properties of IR-820?

Yes, the solvent significantly impacts both the stability and the optical properties of **IR-820**. When dissolved in serum or a solution containing albumin, the absorption and fluorescence

Troubleshooting & Optimization





peaks of **IR-820** exhibit a red shift.[4][5] Furthermore, the fluorescence quantum yield is notably higher in serum compared to water, which is attributed to the binding of **IR-820** to serum proteins, preventing aggregation and subsequent fluorescence quenching.[5][6]

Q5: How does IR-820 compare to Indocyanine Green (ICG) in terms of stability?

IR-820 generally exhibits improved stability in vitro and in vivo compared to Indocyanine Green (ICG).[2][7] Studies have shown that the degradation half-time of **IR-820** in aqueous solution is approximately double that of ICG under various temperature and light conditions.[8]

Q6: What factors can cause degradation of IR-820 in solution?

Several factors can contribute to the degradation of IR-820 in solution, including:

- Exposure to light (photodegradation): As a cyanine dye, **IR-820** is susceptible to photodegradation, although it has good photostability, especially in serum.[4][5][9]
- Elevated temperatures (thermal degradation): Higher temperatures can accelerate the degradation of **IR-820** in aqueous solutions.[7][10]
- Aqueous environments: IR-820 is less stable in aqueous solutions compared to when it is bound to proteins or encapsulated.[11][12]

Q7: How can the stability of **IR-820** in solution be enhanced?

The stability of **IR-820** can be significantly improved by:

- Binding to proteins: The interaction with proteins like albumin in serum enhances stability.[5]
 [6]
- Encapsulation in nanoparticles: Formulations using carriers like PLGA nanoparticles or dendrimers can protect the dye from degradation and allow for controlled release.[11][12][13]
 [14]
- Chemical modification: Structural modifications to the IR-820 molecule can increase its photostability.[9][15]



Troubleshooting Guides Issue 1: Rapid loss of fluorescence signal from my IR820 solution.

- · Possible Cause 1: Photobleaching.
 - Troubleshooting Step: Minimize the exposure of your IR-820 solution to light. Store solutions in the dark and use low-intensity light for imaging when possible. For applications requiring continuous laser irradiation, consider using a freshly prepared solution or a stabilized formulation.[6][10]
- Possible Cause 2: Thermal Degradation.
 - Troubleshooting Step: Avoid exposing the IR-820 solution to high temperatures. Prepare
 and handle solutions at room temperature or below, unless the experimental protocol
 requires otherwise.[7][10]
- Possible Cause 3: Aggregation in Aqueous Solution.
 - Troubleshooting Step: If working in a purely aqueous buffer, aggregation-caused quenching might be an issue. Consider adding a small percentage of serum or albumin to your solution to improve stability and fluorescence quantum yield.[5]

Issue 2: Inconsistent results between experiments using IR-820.

- Possible Cause 1: Degradation of stock solution.
 - Troubleshooting Step: Always prepare fresh stock solutions of IR-820 for each experiment to ensure consistency.[3] Avoid using stock solutions that have been stored for an extended period.
- Possible Cause 2: Variability in solvent composition.
 - Troubleshooting Step: Ensure the solvent composition is identical across all experiments.
 Small variations in the concentration of co-solvents or additives can affect the spectral



properties and stability of IR-820.[4][5]

Data Summary Tables

Table 1: Recommended Storage Conditions for IR-820

Form	Storage Temperature	Duration	Key Considerations
Solid Powder	-20°C	Long-term (>2 years)	Dry and dark environment.[1][2]
Solid Powder	0-4°C	Short-term (days to weeks)	Dry and dark environment.[1]
Stock Solution	0-4°C	Short-term	Prepare fresh is recommended.[1][3]

Table 2: Influence of Solvent on IR-820 Optical Properties

Solvent	Absorption Peak Shift (vs. Water)	Fluorescence Peak Shift (vs. Water)	Quantum Yield (vs. Water)	Reference
10% Fetal Bovine Serum (FBS)	Red-shifted by ~143 nm	Red-shifted by ~29 nm	~7 times higher	[4][5]

Experimental Protocols Protocol 1: Assessment of IR-820 Photostability in Solution

- Solution Preparation: Prepare a solution of **IR-820** at the desired concentration in the solvent of interest (e.g., PBS, 10% FBS).
- Initial Measurement: Measure the initial absorbance and fluorescence emission spectra of the solution using a spectrophotometer and a spectrofluorometer, respectively.



- Controlled Light Exposure: Expose the solution to a continuous light source of a specific wavelength and intensity (e.g., 793 nm laser at 20 mW/cm²).[4][5]
- Time-course Measurements: At regular intervals (e.g., every 10 minutes for a total of 60 minutes), measure the absorbance and fluorescence spectra of the solution.
- Data Analysis: Plot the change in absorbance at the maximum absorption wavelength and the change in fluorescence intensity at the maximum emission wavelength as a function of irradiation time. A slower decay indicates higher photostability.

Protocol 2: Evaluation of IR-820 Thermal Stability in Aqueous Solution

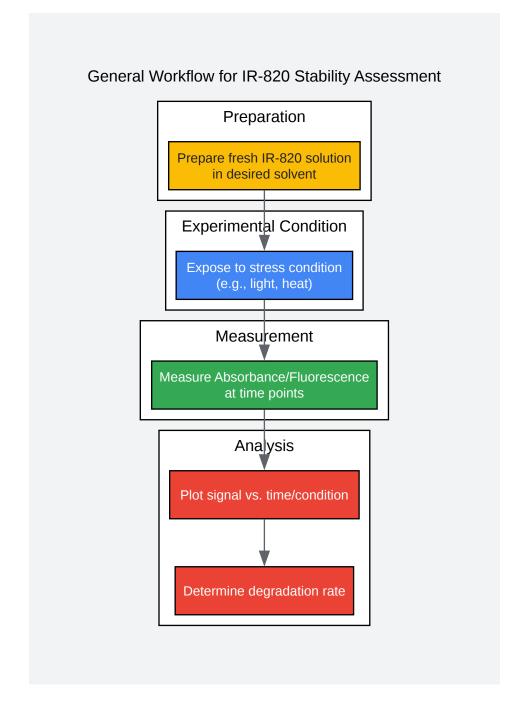
- Solution Preparation: Prepare an aqueous solution of **IR-820** at a known concentration.
- Incubation at Different Temperatures: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for a set period (e.g., 24 hours), protected from light.
- Spectroscopic Analysis: After the incubation period, allow the solutions to return to room temperature and measure their absorbance spectra.
- Data Analysis: Compare the absorbance spectra of the incubated solutions to that of a
 freshly prepared solution. A decrease in the absorbance peak indicates thermal degradation.
 The degradation half-life at each temperature can be calculated to quantify thermal stability.
 [8]

Visualizations









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